(R)-1-Methyl-3-nicotinoylpyrrolidin-2-one
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Overview
Description
®-1-Methyl-3-nicotinoylpyrrolidin-2-one is a chemical compound with a unique structure that combines a pyrrolidinone ring with a nicotinoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Methyl-3-nicotinoylpyrrolidin-2-one typically involves the reaction of nicotinic acid with ®-1-methylpyrrolidin-2-one under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the nicotinoyl chloride intermediate. This intermediate then reacts with ®-1-methylpyrrolidin-2-one to form the desired product.
Industrial Production Methods: Industrial production of ®-1-Methyl-3-nicotinoylpyrrolidin-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: ®-1-Methyl-3-nicotinoylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The nicotinoyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, ®-1-Methyl-3-nicotinoylpyrrolidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine: In medicine, ®-1-Methyl-3-nicotinoylpyrrolidin-2-one is investigated for its pharmacological properties. It may have potential therapeutic applications in treating various diseases due to its ability to interact with specific molecular targets.
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ®-1-Methyl-3-nicotinoylpyrrolidin-2-one involves its interaction with specific molecular targets. The nicotinoyl group can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Nicotinamide: Shares the nicotinoyl group but lacks the pyrrolidinone ring.
Pyrrolidinone derivatives: Compounds with similar pyrrolidinone structures but different substituents.
Uniqueness: ®-1-Methyl-3-nicotinoylpyrrolidin-2-one is unique due to its combination of a nicotinoyl group and a pyrrolidinone ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H12N2O2 |
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Molecular Weight |
204.22 g/mol |
IUPAC Name |
(3R)-1-methyl-3-(pyridine-3-carbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H12N2O2/c1-13-6-4-9(11(13)15)10(14)8-3-2-5-12-7-8/h2-3,5,7,9H,4,6H2,1H3/t9-/m1/s1 |
InChI Key |
SCVLPUZALILIEN-SECBINFHSA-N |
Isomeric SMILES |
CN1CC[C@@H](C1=O)C(=O)C2=CN=CC=C2 |
Canonical SMILES |
CN1CCC(C1=O)C(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
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